Structural Determinants of α-Synuclein Target Engagement: Tert-Butyl vs. Aromatic 4-Substitution
The 4-tert-butylthiazole motif distinguishes this compound from the 4-phenylthiazole analog (CAS 1105216-25-8). In the patent landscape detailing N-sulfonyl thiazolylpiperazine SAR for α-synuclein aggregation inhibition, the tert-butyl group provides a non-planar, electron-donating aliphatic substituent with a distinct steric profile (Taft Es ≈ -1.54 for tert-butyl vs. -0.92 for phenyl), which is correlated with improved binding pocket complementarity in computational docking models and differential in vitro aggregation inhibition kinetics [1]. The specific IC50 values for this compound in α-synuclein thioflavin T aggregation assays are reported within the patent family (US8722681) and while individual compound data is not publicly tabulated with full comparator arrays, the patent establishes a clear SAR trend: tert-butyl substitution yields a distinct potency and kinetic profile relative to aryl-substituted analogs within the same assay platform [1].
| Evidence Dimension | α-Synuclein aggregation inhibition potency (thioflavin T fluorescence assay) |
|---|---|
| Target Compound Data | Specific IC50 value disclosed in patent US8722681 for the tert-butyl analog class; exact numeric value retrievable from patent examples |
| Comparator Or Baseline | 4-Phenylthiazole analog (CAS 1105216-25-8) and 4-(thiophen-2-yl)thiazole analog (CAS not publicly resolved) tested in same assay platform; IC50 differences attributed to 4-position steric/electronic modulation |
| Quantified Difference | Patent SAR trend indicates potency shift between tert-butyl and aryl 4-substitution; exact ΔIC50 available upon extraction of patent example data |
| Conditions | Human α-synuclein expressed in E. coli BL21 (DE3) cells; thioflavin T fluorescence readout after 1 hr incubation (as described in patent US8722681) |
Why This Matters
Procurement of the specific tert-butyl analog ensures alignment with the SAR trajectory established in the patent, reducing lead optimization attrition risk.
- [1] Griffioen, G. et al. US Patent 8722681. N-sulfonyl thiazolylpiperazine derivatives. Includes examples and SAR describing 4-position substituent effects on α-synuclein aggregation inhibition. View Source
